4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
2-{1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step reactions. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Anhydrous potassium carbonate in DMF.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce various hydrogenated forms .
Scientific Research Applications
2-{1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. By blocking this pathway, the compound can effectively suppress tumor growth and proliferation . Additionally, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazoline: Exhibits potent anticancer activity.
[1,2,4]Triazolo[4,3-a]quinoxalin-4-ol: Another derivative with significant biological activities.
Uniqueness
2-{1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its dual functionality, combining the properties of triazoloquinoxaline and tetrahydroisoquinoline moieties. This unique structure enhances its binding affinity and specificity towards molecular targets like VEGFR-2, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C20H19N5/c1-2-18-22-23-20-19(21-16-9-5-6-10-17(16)25(18)20)24-12-11-14-7-3-4-8-15(14)13-24/h3-10H,2,11-13H2,1H3 |
InChI Key |
UXGGBTZEAVPQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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